4-(2-Bromoethoxy)-3-fluorobenzonitrile
Description
Properties
CAS No. |
872045-88-0 |
|---|---|
Molecular Formula |
C9H7BrFNO |
Molecular Weight |
244.06 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c10-3-4-13-9-2-1-7(6-12)5-8(9)11/h1-2,5H,3-4H2 |
InChI Key |
AJWRIWXNSIYISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of 4-(2-Bromoethoxy)-3-fluorobenzonitrile and related compounds:
Positional Isomerism Effects
- 2-Fluoro-6-(4-methylphenoxy)benzonitrile () demonstrates how substituent positioning alters properties.
- 2-(2-Bromo-4-fluorophenoxy)-4-chlorobenzonitrile () highlights the impact of multiple halogens: bromine and chlorine increase molecular weight and hydrophobicity, which may enhance membrane permeability in kinase inhibitors .
Pharmaceutical Relevance
- 4-((2-(Piperidinyl)benzimidazolyl)methyl)-3-fluorobenzonitrile () shares the 3-fluorobenzonitrile core but incorporates a benzimidazole-piperidine moiety, showing antiproliferative activity. This suggests that this compound could serve as a precursor for similar bioactive molecules .
Preparation Methods
Nucleophilic Substitution via Alkylation of Phenolic Intermediates
The most widely reported route involves the alkylation of 3-fluoro-4-hydroxybenzonitrile with 1,2-dibromoethane under basic conditions . This SN2 reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the dibromoethane. Key parameters include:
-
Base selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
-
Temperature : Reactions typically occur at 60–80°C to accelerate kinetics while minimizing thermal degradation.
-
Stoichiometry : A 1.2–1.5 molar excess of 1,2-dibromoethane ensures complete conversion, though higher excess risks di-alkylation byproducts.
Table 1 : Representative Reaction Conditions and Yields
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 70 | 6 | 68 |
| Cs₂CO₃ | MeCN | 80 | 4 | 72 |
| DBU | THF | 60 | 8 | 58 |
The cesium carbonate/acetonitrile system demonstrates superior yield (72%) due to enhanced solubility of the phenolic salt . Nuclear magnetic resonance (NMR) analysis of crude products typically shows <5% di-alkylated impurities when using stoichiometric control.
Mitsunobu Reaction for Stereoselective Etherification
For substrates requiring strict regiocontrol, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) provides an alternative pathway . This method couples 3-fluoro-4-hydroxybenzonitrile with 2-bromoethanol in a two-step process:
-
Activation : Formation of the phosphonium intermediate via TPP/DEAD redox system.
-
Coupling : Displacement of the activated oxygen with 2-bromoethanol’s hydroxyl group.
Critical considerations :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes reagent solubility.
-
Molar ratios : A 1:1:1 ratio of phenol:DEAD:TPP prevents overconsumption of reagents.
-
Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions.
Isolated yields range from 65–78%, with <2% elimination byproducts detected via gas chromatography–mass spectrometry (GC-MS) . The Mitsunobu approach avoids the harsh basic conditions of nucleophilic substitution, making it preferable for acid-sensitive substrates.
Spectroscopic Characterization and Quality Control
Authentic 4-(2-Bromoethoxy)-3-fluorobenzonitrile exhibits characteristic spectral features:
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.52 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
-
δ 7.32 (ddd, J = 8.4, 4.8, 2.0 Hz, 1H, Ar-H)
-
δ 4.38 (t, J = 6.4 Hz, 2H, OCH₂CH₂Br)
-
δ 3.71 (t, J = 6.4 Hz, 2H, OCH₂CH₂Br)
¹³C NMR (101 MHz, CDCl₃) :
-
δ 162.3 (d, J = 250 Hz, C-F)
-
δ 118.9 (CN)
-
δ 68.4 (OCH₂CH₂Br)
-
δ 31.2 (OCH₂CH₂Br)
Residual solvent levels in the final product should meet ICH Q3C guidelines, typically requiring <500 ppm DMF or <600 ppm THF by GC-headspace analysis.
Q & A
Q. Q1: What are the recommended synthetic routes for preparing 4-(2-Bromoethoxy)-3-fluorobenzonitrile, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves nucleophilic substitution of a hydroxyl group with bromoethane in the presence of a base. For example, 3-fluoro-4-hydroxybenzonitrile can be reacted with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromoethoxy moiety. Optimization includes controlling reaction temperature (60–80°C), using anhydrous solvents, and monitoring progress via TLC or HPLC. The presence of electron-withdrawing groups (e.g., nitrile) enhances reactivity . Purity can be confirmed via LCMS (e.g., m/z 771 [M+H]+) and HPLC retention time (e.g., 1.38 minutes under SMD-TFA05 conditions) .
Q. Q2: How can researchers characterize this compound, and what analytical techniques are critical for structural confirmation?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR).
- Mass Spectrometry : LCMS (e.g., m/z 771 [M+H]+) for molecular weight validation .
- HPLC : Retention time analysis under standardized conditions (e.g., 1.38 minutes) .
- IR Spectroscopy : Bands for nitrile (C≡N, ~2240 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups. IR data for structurally similar bromo-fluorobenzonitriles are available in NIST databases .
Advanced Research Questions
Q. Q3: What mechanistic insights explain the reactivity of the bromoethoxy group in cross-coupling reactions?
Methodological Answer: The bromine atom in the bromoethoxy group serves as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example, in palladium-catalyzed reactions, the bromine can be replaced with aryl/heteroaryl boronic acids. Reaction efficiency depends on ligand choice (e.g., XPhos), base (e.g., Cs₂CO₃), and solvent polarity (e.g., DMF/water mixtures). Kinetic studies suggest that steric hindrance from the fluorobenzonitrile moiety may slow coupling rates, requiring elevated temperatures (80–100°C) .
Q. Q4: How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
Methodological Answer: this compound is sensitive to moisture and light. Degradation pathways include:
- Hydrolysis : Bromoethoxy → hydroxyethoxy under humid conditions, detectable via HPLC peak shifts.
- Dehalogenation : Loss of bromine under reducing conditions (e.g., catalytic hydrogenation).
Stability studies recommend storage in amber vials under inert gas (N₂/Ar) at –20°C. Accelerated stability testing (40°C/75% RH for 6 months) can quantify degradation using LCMS .
Q. Q5: What strategies resolve contradictions in spectroscopic data for fluorobenzonitrile derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from:
- Solvent effects : Deuterated DMSO vs. CDCl₃ can shift fluorine peaks.
- Tautomerism : For example, keto-enol tautomerism in related fluorobenzaldehyde derivatives .
Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is critical. For ambiguous cases, computational chemistry tools (e.g., DFT calculations) can predict ¹⁹F NMR shifts within ±2 ppm accuracy .
Application-Focused Questions
Q. Q6: How is this compound utilized in pharmaceutical intermediate synthesis?
Methodological Answer: The compound acts as a key intermediate in protease inhibitors and kinase modulators. For example, it is used in synthesizing avagacestat (a γ-secretase inhibitor) via coupling with bicyclic imidazoles. The bromoethoxy group enables late-stage functionalization, while the nitrile enhances metabolic stability. Reaction yields >90% are achievable with optimized Buchwald-Hartwig conditions .
Q. Q7: What role does the fluorobenzonitrile moiety play in modulating biological activity?
Methodological Answer: The fluorine atom enhances binding affinity via halogen bonding with target proteins (e.g., kinase ATP pockets). The nitrile group improves solubility and reduces off-target interactions by limiting hydrogen bonding. Structure-activity relationship (SAR) studies show that substituting the fluorine or nitrile reduces potency by 10–100-fold in kinase assays .
Troubleshooting and Data Analysis
Q. Q8: How can researchers address low yields in bromoethoxy-group substitutions?
Methodological Answer: Low yields often stem from:
- Incomplete activation : Pre-activate the hydroxyl group using Mitsunobu conditions (DIAD, PPh₃).
- Side reactions : Competing elimination (forming alkenes) can be suppressed by using bulky bases (e.g., DBU).
Yield improvements (from 50% to >80%) are documented when switching from DMF to DMSO as a solvent .
Q. Q9: What computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SN2 reactions or coupling mechanisms. Software like Gaussian or ORCA provides insights into activation energies and regioselectivity. For example, calculations predict that the bromine atom has a partial charge of –0.35, favoring nucleophilic attacks .
Safety and Handling
Q. Q10: What safety protocols are essential when handling bromoethoxy-fluorobenzonitriles?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Storage : Inert atmosphere, away from light and moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
